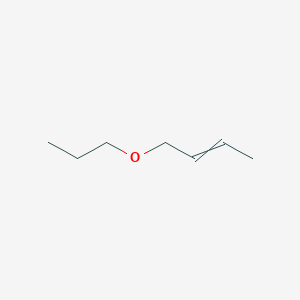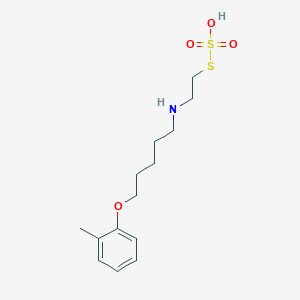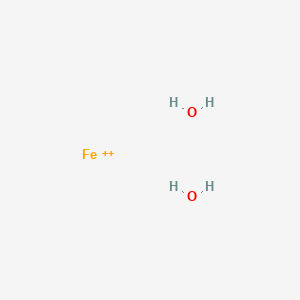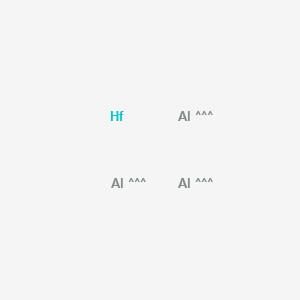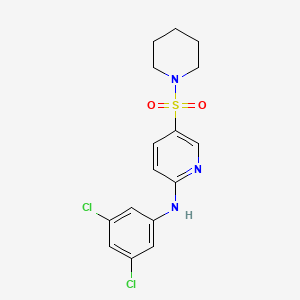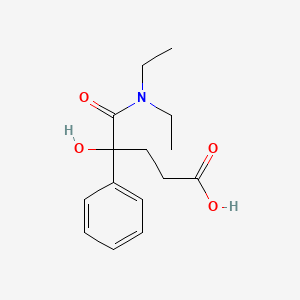
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a propenyl group attached to an amine group, with additional phenyl and o-tolyl substituents. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propen-1-amine, N,N-dimethylamine, benzaldehyde, and o-tolualdehyde.
Condensation Reaction: The first step involves a condensation reaction between benzaldehyde and o-tolualdehyde with 2-propen-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Methylation: The intermediate product is then subjected to methylation using N,N-dimethylamine under controlled conditions to introduce the dimethylamino group.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反応の分析
Types of Reactions
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with new functional groups.
科学的研究の応用
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic processes.
Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(p-tolyl)-, hydrochloride
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(m-tolyl)-, hydrochloride
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-anisyl)-, hydrochloride
Uniqueness
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride is unique due to the specific arrangement of its phenyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart distinct steric and electronic effects compared to other similar compounds, leading to differences in their behavior in chemical reactions and interactions with biological targets.
特性
CAS番号 |
21165-50-4 |
|---|---|
分子式 |
C18H22ClN |
分子量 |
287.8 g/mol |
IUPAC名 |
N,N-dimethyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-15-9-7-8-12-17(15)18(13-14-19(2)3)16-10-5-4-6-11-16;/h4-13H,14H2,1-3H3;1H |
InChIキー |
BBOPZOKILMKZKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=CCN(C)C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



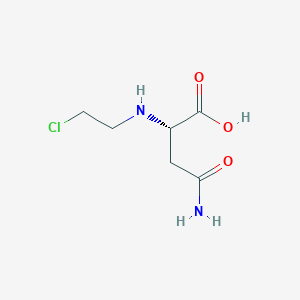

![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
